3-(3-methylphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide
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Overview
Description
3-(3-methylphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide is a complex organic compound that features a tetrazole ring, a naphthyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cycloaddition of nitriles with sodium azide in the presence of a catalyst such as aluminum chloride or boron trifluoride etherate . The naphthyl and methylphenyl groups are then introduced through subsequent reactions, often involving Friedel-Crafts acylation or alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the tetrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halogenating agents (bromine, chlorine), solvents like dichloromethane or chloroform.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated tetrazole derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-(3-methylphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites and inhibit their activity. The naphthyl and methylphenyl groups contribute to the compound’s hydrophobic interactions with protein targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide: This compound has a methoxy group instead of a naphthyl group, which may alter its chemical reactivity and biological activity.
(3-Methylphenyl)(2H-tetraazol-5-yl)methanamine: This compound lacks the naphthyl group and has a simpler structure, which may result in different pharmacological properties.
Uniqueness
3-(3-methylphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide is unique due to the presence of both a naphthyl group and a tetrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
3-(3-methylphenyl)-N-naphthalen-1-yl-2-(2H-tetrazol-5-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-14-6-4-7-15(12-14)13-18(20-23-25-26-24-20)21(27)22-19-11-5-9-16-8-2-3-10-17(16)19/h2-12,18H,13H2,1H3,(H,22,27)(H,23,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMVMQJESQZHQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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